1-(5-Amino-2-chlorophenyl)pyrrolidin-2-one
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Overview
Description
1-(5-Amino-2-chlorophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities This compound features a pyrrolidinone ring substituted with an amino group and a chlorine atom on the phenyl ring
Preparation Methods
The synthesis of 1-(5-Amino-2-chlorophenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates . Industrial production methods may utilize these synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Amino-2-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and chlorine groups on the phenyl ring can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-(5-Amino-2-chlorophenyl)pyrrolidin-2-one has several scientific research applications:
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(5-Amino-2-chlorophenyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of the amino and chlorine groups in this compound makes it unique and potentially more versatile in certain applications .
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable subject for research and development. Further studies on its properties and applications could lead to new discoveries and advancements in multiple disciplines.
Properties
Molecular Formula |
C10H11ClN2O |
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Molecular Weight |
210.66 g/mol |
IUPAC Name |
1-(5-amino-2-chlorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H11ClN2O/c11-8-4-3-7(12)6-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 |
InChI Key |
LDWAPYVVQWLBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
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